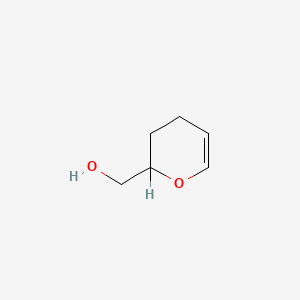

3,4-dihydro-2H-pyran-2-methanol

描述

Significance of 3,4-Dihydro-2H-pyran-2-methanol as a Synthetic Intermediate

The true value of this compound lies in its role as a synthetic intermediate. chemimpex.com Its structure allows for a variety of chemical transformations, making it a key component in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals. chemimpex.com The hydroxymethyl group can undergo typical alcohol reactions such as oxidation, esterification, and etherification. Simultaneously, the enol ether functionality of the dihydropyran ring is susceptible to reactions like electrophilic addition and cycloaddition.

This dual reactivity allows chemists to construct complex molecular architectures. For instance, the hydroxyl group can be used to attach the molecule to a solid support or another molecular fragment, while the dihydropyran ring can be subsequently modified or cleaved to reveal new functionalities. This has proven particularly useful in the development of new drugs and materials. chemimpex.com Furthermore, it has applications in the synthesis of biocompatible polymers for potential use as drug delivery agents or biomaterial scaffolds. biosynth.com

Overview of Dihydropyran Chemistry and its Relevance to this compound Research

The chemistry of dihydropyrans, a class of six-membered heterocyclic compounds containing one oxygen atom and a double bond, is rich and varied. wikipedia.orgontosight.ai The most common isomer, 3,4-dihydro-2H-pyran (DHP), is widely recognized for its use as a protecting group for alcohols. wikipedia.orgchemeurope.com The reaction of an alcohol with DHP in the presence of an acid catalyst forms a tetrahydropyranyl (THP) ether. This THP ether is stable to a wide range of reaction conditions, including strong bases and organometallic reagents, but can be easily removed under mild acidic conditions to regenerate the alcohol. chemeurope.comsigmaaldrich.com

The principles of dihydropyran chemistry are directly applicable to this compound. The enol ether within its structure exhibits similar reactivity to DHP, allowing for analogous transformations. However, the presence of the hydroxymethyl group adds another layer of synthetic potential, enabling intramolecular reactions and the formation of bicyclic systems. The study of this compound is thus deeply rooted in the broader understanding of dihydropyran reactivity.

Historical Context of this compound Studies

The history of this compound is intrinsically linked to the exploration of pyran and furan (B31954) ring systems, which began in the early 20th century. Foundational work by researchers like Paul in 1934 on the reactions of dihydropyran with alcohols laid the groundwork for understanding the reactivity of these heterocycles. Subsequent research expanded on these initial findings, systematically investigating the addition of various alcohols to the dihydropyran ring.

A pivotal moment in the practical application of dihydropyran chemistry came in 1948 with the establishment of the tetrahydropyranyl group as a reliable protecting group for alcohols. This discovery was a significant advancement in synthetic organic chemistry, providing a robust tool for multi-step syntheses. While the early focus was on the parent DHP molecule, the development of synthetic methods to introduce functional groups onto the dihydropyran ring, such as the hydroxymethyl group in this compound, broadened the scope of their applications. The synthesis of 3,4-dihydro-2H-pyran itself is often achieved through the dehydration of tetrahydrofurfuryl alcohol. wikipedia.orgchemeurope.com The functionalized derivative, this compound, can be prepared through various synthetic routes, often involving the controlled oxidation or hydroxylation of related pyran precursors.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | biosynth.comsigmaaldrich.com |

| Molar Mass | 114.14 g/mol | biosynth.comsigmaaldrich.com |

| Appearance | Colorless liquid | wikipedia.org |

| Boiling Point | 92-93 °C at 25 mmHg | sigmaaldrich.com |

| Density | 1.101 g/mL at 25 °C | sigmaaldrich.com |

| CAS Number | 3749-36-8 | biosynth.comsigmaaldrich.com |

Spectroscopic Data

| Spectroscopy Type | Source of Spectrum |

| FT-IR | Bio-Rad Laboratories, Inc. |

| FT-Raman | Bio-Rad Laboratories, Inc. |

| ¹H NMR | Not explicitly found in search results |

| ¹³C NMR | Not explicitly found in search results |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4-dihydro-2H-pyran-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h2,4,6-7H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMICBFRKICBBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305096 | |

| Record name | 3,4-Dihydro-2H-pyran-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3749-36-8 | |

| Record name | 3,4-Dihydro-2H-pyran-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3749-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2H-pyran-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003749368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3749-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydro-2H-pyran-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-pyran-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Dihydro 2h Pyran 2 Methanol and Its Derivatives

Established Synthetic Routes for 3,4-Dihydro-2H-pyran-2-methanol

Preparation of Supported Dihydropyran for Alcohol Immobilization

One of the significant applications of dihydropyran derivatives is in the protection of alcohol functionalities. This is often achieved by immobilizing the alcohol on a solid support functionalized with a dihydropyran moiety. This approach facilitates simplified purification processes in multi-step syntheses. The reaction typically involves the acid-catalyzed addition of an alcohol to the double bond of the dihydropyran ring, forming a tetrahydropyranyl (THP) ether. Catalysts such as p-toluenesulfonic acid monohydrate or pyridinium (B92312) p-toluenesulfonate are commonly employed for this purpose. This method is particularly valuable in solid-phase synthesis, where the dihydropyran unit acts as a cleavable linker.

Enzymatic Hydrolysis Approaches for Enantiopure this compound Precursors

The synthesis of enantiomerically pure forms of this compound and its precursors is crucial for the development of chiral drugs and other bioactive molecules. Enzymatic kinetic resolution has emerged as a powerful tool for this purpose. A key strategy involves the hydrolysis of a racemic acetate (B1210297) precursor, (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran. nih.govnih.gov

In a typical procedure, Porcine Pancreatic Lipase (B570770) (PPL) is used to selectively hydrolyze one enantiomer of the racemic acetate in a phosphate (B84403) buffer (pH 7.6). nih.gov The reaction progress is monitored by observing the consumption of the base required to maintain the pH. This enzymatic resolution allows for the separation of the unreacted acetate and the resulting alcohol, both in high enantiomeric excess. For instance, multi-gram scale synthesis has been achieved by modifying existing PPL-catalyzed resolution methods. nih.gov

Table 1: Enzymatic Kinetic Resolution of (±)-2-Acetoxymethyl-3,4-dihydro-2H-pyran

| Enzyme | Substrate | Solvent System | pH | Outcome | Reference |

|---|

Reduction Reactions in this compound Synthesis

The reduction of the corresponding aldehyde, 3,4-dihydro-2H-pyran-2-carboxaldehyde, is a direct and common method for the synthesis of this compound. Various reducing agents can be employed for this transformation. A notable example involves the oxidation of the alcohol to the aldehyde followed by subsequent reduction. For instance, the oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde can be achieved using a mixture of (diacetoxyiodo)benzene (B116549) (BAIB) and TEMPO in dichloromethane (B109758). nih.gov The resulting aldehyde can then be reduced back to the alcohol using a suitable reducing agent like sodium borohydride (B1222165).

Diels-Alder Reactions in Dihydropyran Synthesis

The hetero-Diels-Alder reaction is a powerful and versatile method for the construction of the dihydropyran ring system. rsc.orgorganic-chemistry.org This [4+2] cycloaddition reaction typically involves the reaction of an electron-rich diene with an electron-deficient dienophile, or vice versa (inverse electron demand). Functionalized α,β-unsaturated carbonyl compounds can act as heterodienes, reacting with dienophiles like N-vinyl-2-oxazolidinone to yield substituted dihydropyrans. rsc.org These reactions often proceed with high regio- and diastereoselectivity. rsc.org Copper(II) complexes with C2-symmetric bis(oxazoline) ligands have been shown to be effective catalysts for asymmetric hetero-Diels-Alder reactions, leading to dihydropyran products with high enantioselectivity. organic-chemistry.org

Novel and Emerging Synthetic Strategies for this compound

Microwave-Assisted Synthesis in Dihydropyran-2-carboxaldehyde Preparation

Microwave-assisted organic synthesis has gained significant attention for its ability to accelerate reaction rates and improve yields. This technology has been successfully applied to the synthesis of 3,4-dihydro-2H-pyran-2-carboxaldehyde, a direct precursor to this compound. The dimerization of acrolein under microwave irradiation provides a rapid and efficient route to the target aldehyde. lookchem.comnih.gov For example, a reaction that yields 39% of the product after 4 hours at 160°C can be completed in just 5 minutes with a 91% yield under microwave conditions. lookchem.com This significant rate enhancement highlights the potential of microwave technology in streamlining the synthesis of dihydropyran derivatives. lookchem.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3,4-Dihydro-2H-pyran-2-carboxaldehyde

| Method | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | 160 °C | 4 hours | 39% | lookchem.com |

Olefin Metathesis and Double Bond Migration Sequences for Dihydropyran Ring Formation

A notable strategy for the formation of the dihydropyran ring involves a sequence of olefin metathesis followed by double bond migration. This method leverages the power of ruthenium carbene complexes, such as first and second-generation Grubbs' catalysts, to transform acyclic precursors like allyl ethers into cyclic enol ethers. organic-chemistry.org The process is a tandem reaction where the initial ring-closing metathesis (RCM) of a diene precursor forms a cyclic olefin, which then undergoes an isomerisation to yield the thermodynamically more stable dihydropyran structure.

The activation of these ruthenium catalysts to facilitate the subsequent double bond migration is often achieved by the addition of a hydride source, such as sodium hydride (NaH) or sodium borohydride (NaBH₄). organic-chemistry.org This tandem approach provides an efficient route to substituted 3,6-dihydropyrans and related structures, which are key substructures in various natural products. researchgate.net The olefin metathesis reaction itself is a powerful carbon-carbon bond-forming tool that has seen expanding application from polymer synthesis to the construction of complex organic molecules. researchgate.net

Catalytic Approaches for this compound Synthesis

Catalysis is central to the synthesis of this compound and its derivatives, with both acid and metal-based catalysts being employed to facilitate key transformations.

Acid Catalysis (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate)

Acid catalysts are frequently used in the synthesis and manipulation of dihydropyran systems. Mild acids like p-toluenesulfonic acid (p-TsOH) and pyridinium p-toluenesulfonate (PPTS) are particularly effective. nih.gov For instance, p-toluenesulfonic acid monohydrate is a common catalyst for preparing dihydropyrans. prepchem.com It can be used to promote the elimination of an alcohol from a 2-alkoxy-tetrahydropyran precursor, yielding the corresponding dihydropyran via distillation. google.com

Dihydropyran itself, a related parent compound, reacts with alcohols under mild acid catalysis with reagents like p-toluenesulfonic acid to form tetrahydropyranyl (THP) ethers. sigmaaldrich.com This reaction is fundamental in organic synthesis for the protection of hydroxyl groups. PPTS is noted as a particularly mild and useful catalyst when substrates are sensitive to stronger acids. nih.gov It is readily prepared from the reaction of pyridine (B92270) and p-toluenesulfonic acid. nih.govprepchem.com

Table 1: Common Acid Catalysts in Dihydropyran Synthesis

| Catalyst | Abbreviation | Typical Application | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid | p-TsOH | Preparation of dihydropyrans from 2-alkoxy-tetrahydropyrans; Formation of THP ethers | , google.com, sigmaaldrich.com |

| Pyridinium p-toluenesulfonate | PPTS | Mild catalysis for acid-sensitive substrates; Deprotection of THP ethers | , nih.gov |

Metal-Catalyzed Reactions (e.g., titanocene-catalyzed reductive domino reactions, C2-symmetric bis(oxazoline)-Cu(II) complexes, IPrAuCl/NaBArF catalysis)

A diverse array of metal catalysts has been developed for the synthesis of dihydropyran rings, often enabling unique reactivity and selectivity.

Titanocene-catalyzed reductive domino reactions have been employed to prepare 6-fluoro-3,4-dihydro-2H-pyrans from trifluoromethyl-substituted alkenes and epoxides. This method provides a single-step derivatization of the initial cross-coupling products into the desired dihydropyran structure. organic-chemistry.org

C2-symmetric bis(oxazoline)-Cu(II) complexes are effective catalysts for the inverse electron demand hetero-Diels-Alder reaction. This reaction, involving α,β-unsaturated carbonyl compounds and electron-rich olefins like enol ethers, produces dihydropyrans with high diastereo- and enantioselectivity. organic-chemistry.org The use of hydrophobic ionic liquids such as [Bmim]PF₆ as the reaction medium can accelerate the reaction and allow for convenient catalyst recycling. organic-chemistry.org

IPrAuCl/NaBArF catalysis , a combination of an N-heterocyclic carbene (NHC)-gold complex and a sodium salt of a weakly coordinating anion, has been used to synthesize functionalized oxa-bicyclo[4.1.0]hept-4-ene compounds, which can serve as precursors or relatives to dihydropyran systems. organic-chemistry.org

Iron(III) chloride (FeCl₃) has been identified as an efficient Lewis acid catalyst for the synthesis of tetrahydronaphthalenes, a reaction that proceeds through 3,4-dihydro-2H-pyran intermediates. nih.gov This highlights the divergent reactivity achievable by switching from a Brønsted acid, which favors the pyran, to a Lewis acid catalyst that promotes a subsequent Friedel-Crafts alkylation to form the tetrahydronaphthalene product. nih.gov

Table 2: Examples of Metal-Catalyzed Reactions for Dihydropyran Synthesis

| Catalyst System | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Titanocene | Reductive domino reaction | 6-Fluoro-3,4-dihydro-2H-pyrans | organic-chemistry.org |

| C2-symmetric bis(oxazoline)-Cu(II) | Inverse electron demand hetero-Diels-Alder | Enantioenriched dihydropyrans | organic-chemistry.org |

| IPrAuCl/NaBArF | Cyclization | Functionalized oxa-bicyclo[4.1.0]hept-4-enes | organic-chemistry.org |

| FeCl₃ | Friedel-Crafts alkylation via pyran intermediate | Tetrahydronaphthalenes | nih.gov |

Enantioselective Synthesis of Chiral this compound

The synthesis of specific enantiomers of this compound is crucial for applications where chirality dictates biological activity or chemical function. This is achieved through methods that can differentiate between enantiomers or create a specific stereocenter during the reaction.

Kinetic Resolution Techniques in Chiral Dihydropyran Synthesis

Kinetic resolution is a powerful technique for separating a racemic mixture into its constituent enantiomers. wikipedia.org This method relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org The theoretical maximum yield for the resolved, unreacted starting material is 50%.

In the context of dihydropyran synthesis, enzymatic kinetic resolution is a significant approach. For instance, lipase-mediated resolution has been successfully applied to prepare the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, a related tetrahydropyranyl alcohol. researchgate.net This process can utilize the opposing enantioselectivity of different lipases, such as Novozym® 435 and lipase AK, in an acetylation reaction to effectively separate the enantiomers. researchgate.net Another powerful method is dynamic kinetic resolution (DKR), where the racemization of the starting material occurs concurrently with the kinetic resolution, allowing for a theoretical yield of up to 100% of a single enantiomer. wikipedia.org

Non-enzymatic methods, such as lithiation using a chiral ligand like sparteine (B1682161) in combination with n-butyllithium, have also been used to achieve kinetic resolution with high enantioselectivity for related heterocyclic systems like N-Boc-2-arylpiperidines and 1,2-dihydroquinolines. nih.govresearchgate.net

Diastereoselective Routes to this compound Stereoisomers

Diastereoselective synthesis aims to produce a specific diastereomer from a starting material that may already contain a stereocenter or where multiple new stereocenters are formed. An efficient diastereoselective method has been developed for the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides. nih.gov This reaction, involving 4-oxoalkane-1,1,2,2-tetracarbonitriles and aldehydes in an acidic medium, results in the formation of a single diastereomer with a trans configuration of the substituents at the C2 and C4 positions of the pyran ring. nih.gov

Furthermore, metal-catalyzed reactions, such as the hetero-Diels-Alder reaction catalyzed by C2-symmetric bis(oxazoline)-Cu(II) complexes, are known to proceed with high diastereoselectivity, providing a reliable route to specific dihydropyran stereoisomers. organic-chemistry.org N-Heterocyclic carbene (NHC) organocatalysis has also emerged as a potent tool for synthesizing various dihydropyranone derivatives with excellent diastereoselectivity, often exceeding a 20:1 ratio. mdpi.com These methods are crucial for building complex molecules where the relative stereochemistry of multiple centers must be precisely controlled.

Industrial Production Considerations for this compound

The industrial-scale production of this compound, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals, is guided by principles of efficiency, scalability, and cost-effectiveness. chemimpex.com While specific proprietary process details may vary between manufacturers, the general methodologies are based on established chemical engineering practices for heterocyclic compounds. The primary industrial routes are often adapted from the synthesis of the parent compound, 3,4-dihydro-2H-pyran, and its derivatives, focusing on continuous processes to maximize throughput and minimize operational costs.

A prevalent industrial method for synthesizing the 3,4-dihydro-2H-pyran core structure involves the catalytic dehydration of tetrahydrofurfuryl alcohol (THFA). wikipedia.org This gas-phase reaction is typically carried out at elevated temperatures, ranging from 150 to 400°C, over solid oxidic catalysts such as alumina (B75360) (Al₂O₃). google.comgoogle.com To handle the heat of reaction and maintain process control on a large scale, multi-tube fixed-bed reactors are often employed. google.com An alternative reactor configuration is the fluidized bed reactor, though this can present challenges with catalyst attrition and higher energy consumption. google.com

A significant consideration in the industrial process is the management of catalyst activity. One patented approach to enhance catalyst longevity and enable truly continuous production involves using water vapor as the primary carrier gas. google.com This technique is believed to continuously regenerate the catalyst, thereby avoiding the need for parallel reactor columns where one is in operation while the other undergoes regeneration. This innovation reduces capital expenditure and eliminates downtime associated with catalyst regeneration cycles. google.com

For the production of specific derivatives such as this compound, a common strategy involves the elimination of an alcohol from a corresponding 2-alkoxy-tetrahydropyran precursor. google.com This process can be efficiently run in a continuous manner.

Key features of this industrial approach include:

Reaction Phase: The 2-alkoxy-tetrahydropyran precursor is introduced in a liquid or gaseous state into a reactor containing a high-boiling mineral oil. The reaction temperature is maintained above the boiling point of the desired 3,4-dihydro-2H-pyran derivative. google.com

Product Separation: The resulting dihydropyran product is formed as a gas and is continuously removed from the top of the reactor. google.com

Downstream Processing: The gaseous product is then condensed into a liquid. Subsequent purification is typically achieved through standard chemical engineering unit operations such as distillation or fractionation to achieve the high purity required for pharmaceutical and fine chemical applications. google.com

The choice of catalysts is critical and can include strong acids like p-toluenesulfonic acid for liquid-phase reactions, though these can lead to by-product formation under harsh conditions. google.comsigmaaldrich.com Industrial processes often favor solid-phase catalysts for ease of separation and continuous operation.

The table below summarizes key parameters for the industrial production of 3,4-dihydro-2H-pyran, which informs the manufacturing considerations for its derivatives.

Table 1: Industrial Production Parameters for 3,4-dihydro-2H-pyran

| Parameter | Description | Source(s) |

|---|---|---|

| Feedstock | Tetrahydrofurfuryl alcohol (THFA) | wikipedia.orggoogle.com |

| Catalyst | Solid oxidic catalysts, primarily Alumina (Al₂O₃) | google.comgoogle.com |

| Reactor Type | Multi-tube fixed-bed reactor or Fluidized bed reactor | google.com |

| Temperature | 150 - 400 °C | google.com |

| Pressure | 0.001 - 50 bar | google.com |

| Phase | Gas Phase | google.com |

| Carrier Gas | Water vapor (for continuous regeneration) | google.com |

| Purification | Distillation, Fractionation | google.com |

These industrial methodologies are designed to ensure a consistent and high-yield supply of 3,4-dihydro-2H-pyran and its derivatives, including this compound, for their diverse applications in organic synthesis.

Chemical Reactivity and Transformation of 3,4 Dihydro 2h Pyran 2 Methanol

Protective Group Chemistry: Formation and Cleavage of Tetrahydropyranyl Ethers

The tetrahydropyranyl (THP) ether is a widely utilized protecting group for alcohols and phenols in organic synthesis. nih.govorganic-chemistry.org This is due to its stability under a variety of conditions, including exposure to strong bases, organometallic reagents, hydrides, and acylating and alkylating agents. organic-chemistry.org A key advantage of the THP group is the facility of its introduction and removal under mild acidic conditions. nih.gov

Mechanism of Hydroxyl Group Protection by 3,4-Dihydro-2H-pyran

The protection of a hydroxyl group as a tetrahydropyranyl (THP) ether involves the reaction of an alcohol with 3,4-dihydropyran (DHP) under acidic catalysis. total-synthesis.comyoutube.com The mechanism commences with the protonation of the double bond in DHP by an acid catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS). total-synthesis.com This protonation preferentially occurs at the carbon atom further from the ring oxygen, leading to the formation of a resonance-stabilized carbocation. youtube.com

The alcohol's hydroxyl group then acts as a nucleophile, attacking the electrophilic carbon of the carbocation. total-synthesis.com A final deprotonation step regenerates the acid catalyst and yields the THP ether, which is technically an acetal. total-synthesis.com This reaction is typically carried out in a solvent like dichloromethane (B109758). total-synthesis.com

Acid-Catalyzed Cleavage of Tetrahydropyranyl Ethers

The removal of the THP protecting group is achieved through acid-catalyzed hydrolysis or alcoholysis. organic-chemistry.org The mechanism is similar to the protection step but in reverse. total-synthesis.com An acid catalyst protonates the oxygen atom of the THP ether, activating the molecule. total-synthesis.com This leads to the dissociation of the original alcohol, reforming the stable carbocation intermediate. total-synthesis.com

The solvent, which is present in large excess, then attacks the carbocation. total-synthesis.com For instance, using methanol (B129727) as a solvent results in the formation of a methyl-substituted THP ether, while using water leads to the formation of a hemiacetal that can open to a linear aldehyde. total-synthesis.com The original alcohol is thus liberated. total-synthesis.com Various acidic conditions can be employed for this deprotection, including aqueous acetic acid or catalytic amounts of strong acids. nih.gov It has been noted that cleavage can also inadvertently occur during palladium on carbon (Pd/C) catalyzed hydrogenations in alcoholic solvents due to residual acidity in the catalyst. researchgate.net

Oxidation Reactions of 3,4-Dihydro-2H-pyran-2-methanol

The primary alcohol functionality of this compound can be oxidized to yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions employed.

Conversion to 3,4-Dihydro-2H-pyran-2-carboxaldehyde

This compound can be oxidized to 3,4-Dihydro-2H-pyran-2-carboxaldehyde. nih.gov A common method for this transformation involves the use of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical, commonly known as TEMPO, in the presence of a co-oxidant like bis(acetoxy)iodobenzene (BAIB) in a solvent such as dichloromethane. nih.gov This reaction proceeds at room temperature and allows for the isolation of the aldehyde product after a workup procedure involving washing with solutions of sodium thiosulfate (B1220275) and sodium chloride. nih.gov 3,4-Dihydro-2H-pyran-2-carboxaldehyde is also known as acrolein dimer, as it can be formed through a Diels-Alder dimerization of acrolein. wikipedia.org

Stereoselective Oxidation Methodologies

Achieving stereoselectivity in the oxidation of this compound is crucial when the starting material is enantiomerically pure and the desired product must retain a specific stereochemistry. One approach to obtaining enantiopure starting material is through enzyme-catalyzed kinetic resolution. nih.gov For instance, the racemic acetate (B1210297) derivative, (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran, can be resolved using porcine pancreatic lipase (B570770) (PPL). nih.gov This enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted enantiomerically enriched acetate and the hydrolyzed enantiomerically enriched alcohol. nih.gov The resulting enantiopure alcohol, such as (R)-3,4-dihydro-2H-pyran-2-methanol, can then be oxidized to the corresponding enantiopure aldehyde, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, using methods like the TEMPO/BAIB system described previously. nih.gov

Reduction Reactions of this compound Derivatives

Derivatives of this compound can undergo various reduction reactions. For example, the aldehyde derivative, 3,4-Dihydro-2H-pyran-2-carboxaldehyde, can be fully hydrogenated. Catalytic hydrogenation over an activated nickel catalyst can reduce both the double bond in the pyran ring and the aldehyde group to yield 2-Hydroxymethyl-tetrahydropyran in nearly quantitative amounts. wikipedia.org This product finds use as a solvent and as a precursor for esters with plasticizing properties. wikipedia.org

Substitution Reactions Involving this compound

This compound is a versatile chemical intermediate capable of undergoing various substitution reactions primarily at its hydroxyl group and the activated carbon atom adjacent to the ring's oxygen. chemimpex.com The reactivity of the parent compound, 3,4-dihydropyran, provides insight into the potential transformations of its derivatives. The double bond in the dihydropyran ring activates the adjacent C-2 position, making it susceptible to substitution.

One of the most common reactions involving the hydroxyl group is its use as a protecting group for other molecules. Conversely, the hydroxyl group of this compound itself can be substituted. For instance, it can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles.

Furthermore, the vinyl ether moiety within the dihydropyran ring is highly reactive. Under acidic conditions, the double bond can be protonated, leading to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is highly electrophilic and can be attacked by nucleophiles. For example, the addition of hydrogen halides (like HCl or HBr) to 3,4-dihydropyran results in the formation of 2-halotetrahydropyrans. sigmaaldrich.com These halogenated intermediates are themselves useful for further substitution reactions, as the halogen at the 2-position is reactive and can be displaced by other groups, such as cyanide or alkyl groups via Grignard reagents. sigmaaldrich.com

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.govnih.gov These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity. nih.govfrontiersin.org While specific literature detailing the use of this compound as a starting material in MCRs is not prominent, the synthesis of dihydropyran scaffolds themselves is often achieved through such pathways. frontiersin.orgresearchgate.net

For example, the Hantzsch dihydropyridine (B1217469) synthesis is a well-known MCR that can be adapted to produce related heterocyclic systems. frontiersin.orgbeilstein-journals.org Many MCRs that form pyran derivatives proceed through a sequence of reactions such as Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. frontiersin.orgencyclopedia.pub Given its structure, this compound could potentially be derived from or used in MCRs. For instance, its corresponding aldehyde could participate in reactions like the Biginelli or Hantzsch-type condensations to build complex heterocyclic frameworks. The development of green, catalytic MCRs for synthesizing various pyran and dihydropyridine derivatives continues to be an active area of research. beilstein-journals.orgencyclopedia.pub

The dihydropyran ring in this compound contains an electron-rich double bond, characteristic of a vinyl ether, which allows it to function as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.net The Diels-Alder reaction is a powerful tool for constructing six-membered rings with high stereoselectivity. researchgate.net

In this context, this compound would react with a conjugated diene. The double bond of the pyran ring acts as the 2π-electron component (the dienophile) that reacts with the 4π-electron system of the diene to form a new six-membered ring. The presence of the oxygen atom in the dienophile influences the regioselectivity and stereoselectivity of the cycloaddition. The resulting bicyclic ether adducts can be valuable intermediates for the synthesis of complex natural products and other functionalized molecules. The reactivity in such cycloadditions can often be enhanced through the use of Lewis acid catalysts.

Cannizzaro Reaction Studies of Related Dihydropyran Carboxaldehydes

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking an α-hydrogen) to yield a primary alcohol and a carboxylic acid. byjus.comwikipedia.org This redox process involves one aldehyde molecule being oxidized to the carboxylic acid and the other being reduced to the alcohol. byjus.com

While this compound is an alcohol, its corresponding aldehyde, 3,4-dihydro-2H-pyran-2-carbaldehyde, and its substituted analogues are ideal candidates for the Cannizzaro reaction as they lack α-hydrogens. Research has been conducted on the disproportionation of related compounds, such as 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, in ethanolic solutions with a strong base. researchgate.net This reaction yields the corresponding alcohol, (2,5-diethyl-3,4-dihydro-2H-pyran-2-yl)methanol, and the sodium salt of the carboxylic acid, sodium 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylate. researchgate.net The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule, followed by a hydride transfer to a second aldehyde molecule. wikipedia.orglibretexts.org

To better understand the intricacies of the Cannizzaro reaction for dihydropyran derivatives, quantum-chemical modeling has been employed. researchgate.net Specifically, the mechanism of the disproportionation of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde has been studied using the semiempirical RM1 method in the unrestricted Hartree-Fock approximation. researchgate.netosi.lv

These computational studies calculate the heats of formation of the reactants, intermediates, transition states, and products to map out the reaction pathway. researchgate.net The modeling has explored two potential paths for the critical hydride transfer step:

A transition state involving a one-center interaction.

A transition state involving a two-center interaction.

By optimizing the geometry of the molecules and transition states, an energy diagram of the reaction can be constructed. researchgate.net The theoretical calculations for the thermodynamic parameters of the reaction have shown good agreement with experimental data, lending strong support to the proposed hydride transfer mechanism. researchgate.net Such computational studies are crucial for elucidating complex reaction mechanisms at a molecular level. researchgate.net

Applications of 3,4 Dihydro 2h Pyran 2 Methanol in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

3,4-Dihydro-2H-pyran-2-methanol serves as a foundational building block in organic synthesis, enabling chemists to construct intricate molecular architectures. chemimpex.com Its bifunctional nature allows for a variety of chemical transformations, enhancing its utility in creating a diverse array of chemical entities. chemimpex.com

This compound is widely utilized as a key intermediate in the synthesis of fine chemicals, particularly for the pharmaceutical industry. chemimpex.com Its structure can be incorporated into larger molecules, forming a crucial part of the final active pharmaceutical ingredient. For instance, derivatives of 3,4-dihydro-2H-pyran are valuable intermediates for synthesizing crop protection agents and pharmaceuticals, such as those containing a cyclohexane-1,3-dione skeleton. google.com The ability of the tetrahydropyranyl group, derived from this compound, to act as a protecting group for hydroxyl functionalities has been a cornerstone in synthetic strategies for complex molecules.

The unique structure of this compound facilitates the formation of complex organic frameworks. chemimpex.com This makes it an important building block in the development of new drugs and agrochemicals. chemimpex.com The pyran ring system is a common motif in many natural products and biologically active compounds. mdpi.commdpi.com The reactivity of the double bond within the ring and the primary alcohol allows for sequential, controlled modifications, leading to the construction of sophisticated, polycyclic, and stereochemically rich structures.

Application in Medicinal Chemistry

In medicinal chemistry, this compound is not just a structural component but a key precursor for compounds with specific biological activities. Its chiral nature, existing as (R) and (S) enantiomers, is particularly significant in pharmaceutical applications where specific stereoisomers often exhibit desired biological activities.

A significant application of this compound is in the synthesis of potent and selective agonists for adenosine (B11128) A2A and A3 receptors. nih.govnih.gov Research has demonstrated that the (R)-enantiomer of this compound is a critical precursor for synthesizing an aldehyde, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde. nih.gov This aldehyde is then coupled with other molecules, such as 2-hydrazino-NECA, to produce adenosine receptor agonists. nih.govresearchgate.net A diastereoisomer possessing the (R)-3,4-dihydro-2H-pyranyl (DHP) moiety was found to exhibit the highest binding affinity at both the A2A and A3 receptors. nih.govnih.gov The stimulation of these receptors is linked to anti-inflammatory actions, making such compounds subjects of significant interest. nih.gov

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| (±)-2-Acetoxymethyl-3,4-dihydro-2H-pyran | Starting material for enzymatic resolution | nih.gov |

| (R)-3,4-Dihydro-2H-pyran-2-methanol | Chiral alcohol intermediate obtained after resolution and hydrolysis | nih.gov |

| (R)-3,4-Dihydro-2H-pyran-2-carboxaldehyde | Key aldehyde formed by oxidation of the alcohol; coupled with hydrazino-NECA | nih.govnih.gov |

| Adenosine A2A/A3 Receptor Agonist | Final product exhibiting high receptor affinity | nih.govnih.gov |

This compound is a precursor to a wide range of biologically active molecules beyond adenosine receptor agonists. chemimpex.commedchemexpress.com It serves as an important intermediate in the synthesis of various bioactive compounds and is classified as a biochemical reagent used in life science research. chemimpex.commedchemexpress.com The pyran ring it provides is a structural motif found in numerous natural products that exhibit significant biological properties, including antibacterial, anticoagulant, and anticancer effects. mdpi.com Derivatives such as dihydropyranones, which can be synthesized from precursors like this compound, are also of great interest due to their presence in various pharmaceutical products and their own biological activities. mdpi.com

The pyran scaffold, readily accessible from this compound, is a key feature in certain antifungal and antiviral agents. ontosight.ainih.gov While direct synthesis pathways from this specific methanol (B129727) derivative to all such agents are varied, its role as a fundamental building block for the pyran ring system is crucial. Pyran derivatives have been found to possess activities against viruses such as HIV, hepatitis C, and herpes. nih.gov

In the realm of antifungal agents, research has shown that synthetic pyran derivatives, specifically 4-methyl-6-alkyl-α-pyrones, exhibit significant in-vitro activity against a range of pathogenic fungi. nih.gov The efficacy of these compounds was found to be dependent on the length of the alkyl chain. nih.gov

| Pyran Derivative | Fungal Species (Selected) | Activity (ED50 in µg/mL) | Reference |

|---|---|---|---|

| 4-Methyl-6-butyl-α-pyrone | Sclerotium rolfsii, Rhizoctonia bataticola | 15-50 | nih.gov |

| 4-Methyl-6-pentyl-α-pyrone | Sclerotium rolfsii, Rhizoctonia bataticola | 15-50 | nih.gov |

| 4-Methyl-6-hexyl-α-pyrone | Sclerotium rolfsii, Rhizoctonia bataticola | 15-50 | nih.gov |

| 4-Methyl-6-heptyl-α-pyrone | Sclerotium rolfsii, Rhizoctonia bataticola | 15-50 | nih.gov |

Research into Potent Eg5 Inhibitors for Cancer Research

The mitotic kinesin Eg5 is a crucial protein involved in the formation of the bipolar spindle during mitosis, making it an attractive target for the development of novel anticancer therapeutics. Inhibition of Eg5 leads to mitotic arrest and subsequent cell death in proliferating cancer cells. A significant class of Eg5 inhibitors is based on the dihydropyrimidine (B8664642) scaffold, which is synthesized through the Biginelli reaction. nih.govsums.ac.ir This reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea.

While direct utilization of this compound in the synthesis of these specific Eg5 inhibitors is not extensively documented, its structural features suggest a potential indirect role. The dihydropyran ring is a key structural motif in various biologically active compounds. The Biginelli reaction for the synthesis of dihydropyrimidine-based Eg5 inhibitors typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. nih.govmdpi.com Although not a direct reactant in the classical Biginelli reaction, the pyran scaffold of this compound could be a precursor for aldehydes or other key intermediates required for the synthesis of novel Eg5 inhibitors with modified structures. The structural similarity between the pyran ring and the dihydropyrimidine core of known inhibitors suggests that this compound could serve as a valuable synthon for creating new analogs with potential Eg5 inhibitory activity.

Table 1: Examples of Eg5 Inhibitors with Heterocyclic Scaffolds

| Compound Class | Core Structure | Synthesis Method |

| Dihydropyrimidines | Dihydropyrimidine | Biginelli Reaction |

| Dihydrophenylquinazolines | Dihydrophenylquinazoline | Not specified |

| Thiadiazoline derivatives | 1,3,4-Thiadiazoline | Not specified |

Synthesis of Goniothalamin (B1671989) Analogs with Cytotoxicity

Goniothalamin is a naturally occurring styryl-lactone that has demonstrated significant cytotoxic activity against a variety of cancer cell lines. This has prompted extensive research into the synthesis of its analogs to explore structure-activity relationships and develop more potent and selective anticancer agents.

This compound has been identified as a key commercially available starting material for the synthesis of goniothalamin analogs. Its dihydropyran ring serves as a crucial building block for constructing the lactone moiety characteristic of these compounds. The synthesis typically involves the transformation of the hydroxymethyl group and subsequent manipulation of the dihydropyran ring to form the desired α,β-unsaturated lactone. The versatility of this compound allows for the introduction of various substituents on the pyran ring, enabling the creation of a diverse library of goniothalamin analogs for biological evaluation.

Applications in Polymer Chemistry

The bifunctional nature of this compound, possessing both a polymerizable double bond within the dihydropyran ring and a reactive hydroxyl group, makes it a valuable monomer in polymer chemistry.

Production of Novel Polymer Materials

This compound can be utilized in the production of novel polymer materials with tailored properties. The presence of the hydroxyl group allows for further functionalization of the resulting polymers, enabling the introduction of various chemical moieties to control properties such as solubility, thermal stability, and biocompatibility. The reactivity of the double bond in the dihydropyran ring allows for its participation in various polymerization reactions, including free radical polymerization and ring-opening metathesis polymerization (ROMP), to generate polymers with unique architectures.

Synthesis of Diesters for Controlled Drug Delivery Systems

The diol functionality, which can be revealed from the dihydropyran ring of this compound, makes it a suitable monomer for the synthesis of polyesters. Through condensation polymerization with dicarboxylic acids or their derivatives, a variety of polyesters can be synthesized. These polyesters can be designed to be biodegradable, making them attractive candidates for use in controlled drug delivery systems. The rate of drug release can be modulated by altering the composition and structure of the polyester (B1180765) backbone, which can be influenced by the choice of the dicarboxylic acid co-monomer.

Preparation of Ladder Polymers and Intramolecularly Linked Polymers

Ladder polymers are a class of double-stranded macromolecules with a regular, repeating structure that imparts exceptional thermal and chemical stability. This compound can be used as a precursor to synthesize monomers suitable for the preparation of ladder polymers. For instance, the hydroxyl group can be esterified with a dicarboxylic acid to form a bis-dihydropyran monomer. Subsequent polymerization of this monomer can lead to the formation of intramolecularly linked or ladder-like polymer structures. These polymers exhibit enhanced rigidity and stability compared to their single-stranded counterparts, making them suitable for high-performance material applications.

Applications in Analytical Chemistry

In the field of analytical chemistry, this compound and its parent compound, 3,4-dihydro-2H-pyran, have found a niche application as derivatizing agents, particularly in gas chromatography-mass spectrometry (GC-MS). mdpi.comresearchgate.net

A notable application is in the analysis of methanol in biological samples. mdpi.comresearchgate.net Direct analysis of methanol by GC-MS can be challenging due to its high volatility and potential for co-elution with other small molecules. To overcome this, 3,4-dihydro-2H-pyran can be used to derivatize methanol in the presence of an acid catalyst. mdpi.comresearchgate.net The reaction converts the volatile methanol into a less volatile and more readily analyzable tetrahydropyranyl ether derivative. mdpi.comresearchgate.net This derivatization step improves the chromatographic behavior and mass spectral characteristics of the analyte, leading to enhanced sensitivity and selectivity of the analytical method. mdpi.comresearchgate.net This approach has been successfully applied in forensic toxicology for the determination of methanol in blood samples. mdpi.com

Table 2: Derivatization Reaction for Methanol Analysis

| Analyte | Derivatizing Agent | Reaction Product | Analytical Technique |

| Methanol | 3,4-Dihydro-2H-pyran | 2-Methoxytetrahydropyran | GC-MS |

Derivatizing Agent for Gas Chromatography/Mass Spectrometry (GC/MS)

In the field of analytical chemistry, particularly in Gas Chromatography/Mass Spectrometry (GC/MS), the conversion of analytes into more volatile and thermally stable derivatives is a crucial step for enhancing separation and detection. This process, known as derivatization, is essential for compounds that are otherwise difficult to analyze due to their polarity or low volatility. researchgate.net this compound and its related compounds have emerged as effective derivatizing agents, particularly for compounds containing hydroxyl groups.

The utility of pyran-based compounds in derivatization stems from their ability to react with alcohols to form stable tetrahydropyranyl (THP) ethers. This reaction effectively masks the polar hydroxyl group, thereby increasing the volatility and improving the chromatographic behavior of the analyte. A notable application of this principle is the derivatization of methanol using 3,4-dihydro-2H-pyran (DHP), a closely related compound to this compound. nih.govresearchgate.netnih.gov This method has proven to be a reliable and convenient alternative to traditional GC-Flame Ionization Detector (GC-FID) analysis of methanol, which can be hampered by overlapping retention times with other volatile compounds. nih.govnih.gov

The derivatization reaction is typically carried out under acidic conditions, for instance, using concentrated hydrochloric acid as a catalyst. nih.govresearchgate.netnih.gov In this reaction, the alcohol (e.g., methanol) adds across the double bond of the dihydropyran ring to form a stable ether derivative. researchgate.net For methanol, the product is 2-methoxytetrahydropyran. nih.govresearchgate.net This derivative is then extracted, often using solid-phase microextraction (SPME), and subsequently analyzed by GC/MS. nih.govresearchgate.netnih.gov

The resulting derivatized compound exhibits excellent chromatographic properties, with a distinct retention time and a clear mass spectrum, allowing for accurate identification and quantification. nih.gov For instance, in the analysis of methanol in a blood sample, the derivatized product, 2-methoxytetrahydropyran, showed a clear peak at a retention time of 5.9 minutes under specific GC/MS conditions. nih.gov The use of a deuterated internal standard, such as deuterium-substituted ethanol (B145695), further enhances the accuracy of quantification by accounting for variations in sample preparation and injection. researchgate.netnih.gov The derivatized internal standard, 2-d5-ethoxytetrahydropyran, appeared at a retention time of 7.3 minutes in the same analysis. nih.gov

The mass spectra of the derivatized products are characterized by specific fragmentation patterns that facilitate their identification. For 2-methoxytetrahydropyran, a characteristic ion with a mass-to-charge ratio (m/z) of 85 is observed, along with the molecular ion at m/z 115. researchgate.net Similarly, the deuterated internal standard derivative shows the same m/z 85 ion and a molecular ion at m/z 134. researchgate.net

This derivatization strategy has been successfully applied to complex biological samples, demonstrating its robustness and efficiency in overcoming matrix effects. nih.govresearchgate.net The method provides a more convenient, cost-effective, and reliable process for the analysis of small polar molecules like methanol in challenging matrices. nih.gov

Table 1: GC/MS Retention Times of Derivatized Alcohols

| Analyte | Derivatizing Agent | Derivative | Retention Time (min) |

| Methanol | 3,4-Dihydro-2H-pyran | 2-Methoxytetrahydropyran | 5.9 nih.gov |

| Deuterium-substituted ethanol (Internal Standard) | 3,4-Dihydro-2H-pyran | 2-d5-ethoxytetrahydropyran | 7.3 nih.gov |

Table 2: Mass Spectral Data of Derivatized Alcohols

| Derivative | Molecular Ion (m/z) | Key Fragment Ion (m/z) |

| 2-Methoxytetrahydropyran | 115 researchgate.net | 85 researchgate.net |

| 2-d5-ethoxytetrahydropyran | 134 researchgate.net | 85 researchgate.net |

Spectroscopic Characterization Methodologies for 3,4 Dihydro 2h Pyran 2 Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules like 3,4-Dihydro-2H-pyran-2-methanol. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.

Proton NMR (¹H NMR) spectroscopy offers critical insights into the hydrogen atom environments within the this compound molecule. The spectrum displays signals corresponding to the vinylic protons of the double bond, the protons on the saturated carbons of the dihydropyran ring, and those of the hydroxymethyl substituent. The chemical shift (δ), signal multiplicity, and integration values are key to assigning each proton to its specific location. For instance, protons adjacent to the oxygen atom within the ring and in the hydroxymethyl group are deshielded and thus appear at a lower field (higher ppm value) in the spectrum.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| H-6 (vinylic) | ~6.4 | d (doublet) |

| H-5 (vinylic) | ~4.7 | d (doublet) |

| H-2 | ~4.0 | m (multiplet) |

| H-3 (axial & equatorial) | ~2.1, ~1.8 | m (multiplet) |

| H-4 (axial & equatorial) | ~2.0, ~1.7 | m (multiplet) |

| CH₂OH | ~3.6, ~3.9 | m (multiplet) |

Note: Spectral data are representative and can vary based on solvent and experimental conditions. Chemical shifts for diastereotopic protons in the CH₂ groups can differ.

Complementing the proton data, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum help to identify the vinylic carbons, the carbons of the saturated portion of the ring, and the carbon of the hydroxymethyl group. For example, the olefinic carbons (C-5 and C-6) resonate at a significantly downfield position compared to the sp³-hybridized carbons.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| C-6 | ~145 |

| C-5 | ~101 |

| C-2 | ~78 |

| C-4 | ~67 |

| CH₂OH | ~63 |

Note: Spectral data are representative and subject to variations based on experimental parameters.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating this compound from reaction mixtures or impurities, thereby enabling purity assessment and the monitoring of reaction progress.

Thin Layer Chromatography (TLC) is a rapid and convenient method for the qualitative analysis of this compound. It is frequently used to monitor the conversion of starting materials to products in real-time. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the separation of components can be visualized. The retention factor (Rf) value helps in identifying the compound against a known standard.

For quantitative analysis and high-resolution separation, High-Performance Liquid Chromatography (HPLC) is the method of choice. bldpharm.com It is a powerful tool for accurately determining the purity of this compound by separating it from even closely related impurities. The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for precise quantification.

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this compound. This technique is widely used for purity assessment, with certificates of analysis often reporting purity as determined by GC. sigmaaldrich.commedchemexpress.comvwr.com The compound is vaporized and passed through a column, and its retention time is used for identification, while the peak area allows for quantification of its purity. sigmaaldrich.commedchemexpress.com Comprehensive two-dimensional gas chromatography (GC×GC) can be employed for analyzing complex mixtures containing related pyran derivatives. nih.gov

Theoretical and Computational Studies of 3,4 Dihydro 2h Pyran 2 Methanol

Quantum-Chemical Modeling of Reaction Mechanisms

Quantum-chemical modeling has emerged as a powerful tool for elucidating the intricate details of chemical reactions. By calculating the electronic structure and energies of molecules, these methods can map out potential energy surfaces, identify transition states, and predict reaction outcomes. Both semiempirical and more rigorous ab initio and density functional theory methods have been applied to understand the behavior of dihydropyran systems.

Semiempirical quantum-chemical methods, such as the RM1 (Recife Model 1) method, offer a computationally efficient approach to study large molecular systems and complex reaction pathways. scielo.briaea.orgscielo.br These methods are parameterized using experimental data, which allows them to provide reliable predictions for a wide range of organic compounds. scielo.brsparkle.pro.br

A notable application of this approach is the study of the Cannizzaro reaction mechanism for 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, a derivative structurally related to 3,4-Dihydro-2H-pyran-2-methanol. researchgate.net In this research, the RM1 method was employed within the unrestricted Hartree-Fock approximation to optimize the geometries and calculate the heats of formation of the reactants, intermediates, and transition states in an ethanol (B145695) medium. researchgate.net The calculations revealed crucial details about the disproportionation reaction, which leads to the formation of 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol and the sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid. researchgate.net

The study modeled the reaction by considering the interaction between the anion of the hydrated aldehyde and a second molecule of the aldehyde. The heats of formation calculated using the RM1 method provided quantitative data on the energetics of the proposed reaction steps. researchgate.net

Table 1: Calculated Heats of Formation for Species in the Cannizzaro Reaction of a Dihydropyran Derivative This table is illustrative, based on findings from quantum-chemical modeling studies of dihydropyran derivatives.

| Species | Calculated Heat of Formation (kcal/mol) |

|---|---|

| Initial Aldehyde | Data not publicly available |

| Hydrated Aldehyde Anion | Data not publicly available |

| Transition State Complex | Data not publicly available |

| Alcohol Product | Data not publicly available |

Source: Adapted from findings on the quantum-chemical modeling of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde. researchgate.net

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. DFT calculations have been widely applied to the study of pyran and dihydropyran derivatives to elucidate reaction pathways, stereoselectivity, and electronic properties. organic-chemistry.orgsemanticscholar.org

For instance, DFT calculations have been instrumental in understanding the thermal decomposition of dihydropyran compounds. mdpi.com Studies using the PBE0 functional with the 6-311+G(d,p) basis set have shown that these reactions proceed through a concerted, unimolecular mechanism involving a six-membered transition state. mdpi.com Similarly, the B3LYP functional has been used to perform geometrical optimizations and analyze the molecular electrostatic potential of 2H-pyran-2-one analogues to understand their reactivity. semanticscholar.org

In the context of synthesis, DFT has been used to probe the stereodetermining steps of reactions. For example, in a tandem double-aldol-Tishchenko reaction, DFT analysis was crucial in comparing the transition state barriers for intramolecular hydride transfer, thereby explaining the observed high diastereoselectivity. researchgate.net Computational studies on the silyl-Prins cyclization to form dihydropyran derivatives have also employed DFT to map the reaction profile and characterize the transition state, revealing a low energy barrier for the cyclization step. mdpi.com

Table 2: Application of DFT Methods in Studying Dihydropyran-Related Reactions

| Reaction Type | DFT Functional/Basis Set | Key Findings | Reference |

|---|---|---|---|

| Thermal Decomposition | PBE0/6-311+G(d,p) | Elucidation of a concerted, unimolecular mechanism. | mdpi.com |

| Aldol-Tishchenko Reaction | Data not specified | Explained diastereoselectivity by comparing transition state energies for hydride transfer. | researchgate.net |

| Silyl-Prins Cyclization | Data not specified | Mapped reaction profile and identified a low energy barrier for cyclization. | mdpi.com |

A critical aspect of mechanistic studies is the characterization of transition states, which represent the highest energy point along a reaction coordinate. Hydride transfer, the transfer of a hydride ion (H⁻) from one molecule to another, is a fundamental step in many organic reactions, including those involving dihydropyran derivatives. digitellinc.com

Quantum-chemical modeling has been particularly insightful in this area. For the disproportionation of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, RM1 calculations proposed two distinct pathways for the crucial hydride transfer step. researchgate.net These pathways differ in the mutual arrangement of the interacting molecules:

One-Center Interaction: A pathway involving the formation of a transition state with a one-center interaction. researchgate.net

Two-Center Interaction: An alternative pathway proceeding through a transition state characterized by a two-center interaction. researchgate.net

The calculations showed that these two pathways lead to the formation of the final alcohol and carboxylic acid products. researchgate.net DFT calculations have also been successfully used to investigate the transition states of hydride transfer steps in related reactions, accurately predicting the stereochemical outcome by comparing the relative energies of different transition state structures. researchgate.net This analysis is vital as the stereochemistry is often controlled by a single, irreversible hydride transfer step. researchgate.net

Exploration of Solvent Effects in Reactions Involving Dihydropyran Compounds

The solvent in which a reaction is conducted can have a profound impact on reaction rates, yields, and even the mechanism itself. For reactions involving dihydropyran compounds, both experimental and computational studies have highlighted the importance of solvent effects.

Experimentally, the synthesis of dihydropyranones via N-Heterocyclic Carbene-catalyzed annulation was found to be highly solvent-dependent. The reaction was tested in various solvents, including THF, Et₂O, and toluene, with dichloromethane (B109758) (CH₂Cl₂) providing the highest yield. mdpi.com This indicates that the polarity and coordinating ability of the solvent play a significant role in stabilizing intermediates or transition states.

Computational models often incorporate solvent effects to better replicate experimental conditions. For example, in the DFT study of the silyl-Prins cyclization, the Conductor-like Screening Model (COSMO) was used to simulate the dichloromethane solvent environment. mdpi.com This approach provides a more accurate energetic profile of the reaction in solution. Studies on other chemical reactions have systematically shown how reactivity can vary across a range of solvents like methanol (B129727), ethanol, isopropanol, and isooctane, underscoring the necessity of considering the solvent when predicting reaction outcomes. nih.gov The choice of solvent can influence the solubility of reactants and the stability of charged or polar species, thereby altering the reaction kinetics. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₁₀O₂ |

| 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde | C₁₀H₁₆O₂ |

| 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid | C₁₀H₁₆O₃ |

| Ethanol | C₂H₆O |

| Dichloromethane | CH₂Cl₂ |

| Tetrahydrofuran (THF) | C₄H₈O |

| Diethyl ether (Et₂O) | C₄H₁₀O |

| Toluene | C₇H₈ |

| Methanol | CH₄O |

| Isopropanol | C₃H₈O |

| Isooctane | C₈H₁₈ |

| 2H-pyran-2-one | C₅H₄O₂ |

| Formaldehyde | CH₂O |

| 1,3-Butadiene | C₄H₆ |

| Acetaldehyde | C₂H₄O |

Future Research Directions and Perspectives for 3,4 Dihydro 2h Pyran 2 Methanol

Expanding Synthetic Utility of 3,4-Dihydro-2H-pyran-2-methanol

While this compound is a well-established intermediate, its full synthetic potential is yet to be realized. chemimpex.com Future research will likely focus on developing novel transformations and reaction cascades that leverage its unique structural features.

Key areas for exploration include:

Asymmetric Catalysis: Developing new chiral catalysts for the enantioselective synthesis of substituted dihydropyrans will be crucial. This will open doors to the creation of complex, stereochemically defined molecules with potential pharmaceutical applications.

Domino and Tandem Reactions: Designing one-pot reactions that form multiple bonds in a single operation, initiated by or involving this compound, will enhance synthetic efficiency and reduce waste. For example, domino reactions involving Knoevenagel condensation followed by electrocyclization are a promising strategy. mdpi.com

Novel Protecting Group Strategies: While the tetrahydropyranyl (THP) group derived from dihydropyran is a classic alcohol protecting group, research into new, milder, and more selective methods for its introduction and cleavage is ongoing. sigmaaldrich.com

Metal-Catalyzed Cross-Coupling Reactions: Exploring the use of this compound and its derivatives in various metal-catalyzed cross-coupling reactions could lead to the synthesis of novel heterocyclic scaffolds.

A summary of potential synthetic expansions is presented below:

| Research Area | Objective | Potential Impact |

| Asymmetric Catalysis | Development of new enantioselective synthetic routes. | Access to novel, stereochemically pure compounds for drug discovery. |

| Domino Reactions | Creation of complex molecules in a single synthetic operation. | Increased synthetic efficiency and sustainability. mdpi.com |

| Protecting Group Chemistry | Discovery of milder and more selective protection/deprotection methods. | Broader applicability in the synthesis of sensitive and complex molecules. sigmaaldrich.com |

| Metal-Catalyzed Reactions | Synthesis of novel heterocyclic structures. | Expansion of the chemical space accessible from this starting material. |

Novel Applications in Materials Science and Life Sciences

The unique chemical properties of this compound make it an attractive candidate for applications beyond traditional organic synthesis. chemimpex.com

In Materials Science:

Polymer Synthesis: Its ability to undergo ring-opening metathesis polymerization (ROMP) makes it a valuable monomer for creating functional polymers. biosynth.com Future research could focus on tailoring the polymer properties for specific applications, such as drug delivery vehicles, biomaterials, and advanced coatings. chemimpex.combiosynth.com The reactivity of the dihydropyran ring allows for the design of materials with specific functionalities. chemimpex.com

Cleavable Linkers: In solid-phase synthesis, the hydroxymethyl group can be attached to a resin support, while the pyran ring provides a point for acid-catalyzed cleavage. This dual functionality is valuable for developing novel linkers for combinatorial chemistry and drug discovery.

In Life Sciences:

Biochemical Probes: As a biochemical reagent, this compound can be used in various biological assays. medchemexpress.com Further research could involve its incorporation into fluorescent probes or affinity labels to study biological processes.

Drug Discovery: The dihydropyran motif is present in numerous biologically active natural products. researchgate.net Future efforts will likely involve the synthesis of libraries of this compound derivatives to screen for novel therapeutic agents. Its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals is already established. chemimpex.com

Advanced Computational Studies for Predictive Design

Computational chemistry offers powerful tools to understand and predict the behavior of molecules like this compound.

Reaction Mechanism and Kinetics: Density Functional Theory (DFT) calculations can provide detailed insights into the mechanisms of reactions involving this compound. mdpi.com This understanding can guide the optimization of reaction conditions and the design of more efficient synthetic routes. Studies have already been conducted on the thermal decomposition of related dihydropyran compounds, revealing that decomposition often occurs through a concerted, unimolecular reaction. mdpi.com

Predicting Molecular Properties: Computational models can be used to predict the physical and chemical properties of novel derivatives of this compound before they are synthesized. This can help to prioritize synthetic targets with desired characteristics for specific applications.

Virtual Screening: In drug discovery, computational docking studies can be used to predict the binding affinity of virtual libraries of dihydropyran-based compounds to biological targets, accelerating the identification of potential drug candidates.

The table below outlines the application of computational methods in the study of dihydropyrans:

| Computational Method | Application | Research Focus |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and kinetics. mdpi.com | Optimizing synthetic pathways and understanding reactivity. |

| Molecular Modeling | Prediction of physical and chemical properties. biosynth.com | Designing novel materials and molecules with tailored properties. |

| Virtual Screening/Docking | Identification of potential bioactive compounds. | Accelerating drug discovery and development. |

Sustainable Synthesis of this compound and its Analogs

The principles of green chemistry are increasingly important in chemical synthesis. Future research will undoubtedly focus on developing more sustainable methods for the production of this compound and its derivatives.

Catalytic Methods: The use of organocatalysts, such as N-heterocyclic carbenes (NHCs), has shown promise in the synthesis of dihydropyranones. mdpi.com Expanding the scope of catalytic systems to include earth-abundant metals and developing recyclable catalysts will be key areas of focus.

Solvent-Free and Aqueous Conditions: Performing reactions under solvent-free conditions or in environmentally benign solvents like water can significantly reduce the environmental impact of chemical processes. mdpi.comorganic-chemistry.org

Renewable Feedstocks: Investigating the synthesis of this compound from renewable biomass sources would be a significant step towards a more sustainable chemical industry.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 3,4-Dihydro-2H-pyran-2-methanol, and how do they influence its handling in laboratory settings?

- The compound is a liquid with a density of 1.101 g/cm³, boiling point of 93°C at 25 mmHg, and refractive index of 1.4673 . These properties necessitate careful storage at 2–8°C to prevent degradation and flammability risks. Its low vapor pressure (25 mmHg at 93°C) suggests limited volatility under standard conditions, but its flammability requires avoidance of open flames or static discharge during handling .

Q. What methodologies are recommended for synthesizing this compound, and what are the critical purification steps?

- While direct synthesis protocols are not explicitly detailed in the provided evidence, related compounds like 3,4-Dihydro-2H-pyran are synthesized via Diels-Alder reactions or reduction of furan derivatives . For this compound, a plausible route involves hydroxylation of 3,4-Dihydro-2H-pyran using oxidizing agents (e.g., KMnO₄ under controlled conditions). Purification typically involves fractional distillation or column chromatography, guided by its boiling point and polarity .

Q. How is this compound utilized as a linker in solid-phase synthesis, and what are its advantages?

- The compound’s hydroxymethyl group enables covalent attachment to resin supports in solid-phase synthesis. For example, it can act as a cleavable linker via acid-catalyzed ring-opening reactions (e.g., using trifluoroacetic acid), releasing target molecules while maintaining structural integrity . Its stability under basic conditions and compatibility with diverse reagents make it suitable for multi-step synthetic workflows .

Advanced Research Questions

Q. What are the mechanistic insights into the acid-catalyzed ring-opening reactions of this compound, and how do substituents affect reaction kinetics?

- Acidic conditions protonate the oxygen atom in the dihydropyran ring, destabilizing the cyclic ether and leading to ring opening. The hydroxymethyl group at the 2-position can sterically influence reaction rates, as observed in related dihydropyran derivatives . Kinetic studies using NMR or HPLC can track intermediate formation, with rate constants dependent on acid strength (e.g., HCl vs. TFA) and temperature .

Q. How does this compound interact with nucleophiles in substitution reactions, and what factors govern regioselectivity?

- Nucleophilic attack typically occurs at the electron-deficient C-2 position adjacent to the oxygen atom. For instance, amines or thiols may displace the hydroxymethyl group under basic conditions. Regioselectivity is influenced by steric effects (e.g., substituents at C-6) and electronic factors (e.g., electron-withdrawing groups) . Computational studies (DFT) can predict reactive sites, while LC-MS validates product distributions .

Q. What are the ecological and toxicological implications of this compound, and how can its environmental impact be mitigated?

- The compound exhibits moderate acute toxicity to aquatic organisms (e.g., Daphnia magna: EC₅₀ = 10–100 mg/L) but low bioaccumulation potential due to its hydrophilic nature . Waste disposal should follow local regulations, with neutralization of acidic or basic residues before incineration . Biodegradability assays (e.g., OECD 301) are recommended to assess long-term environmental risks .

Experimental Design & Data Analysis

Q. How to resolve contradictions in reported reactivity data for this compound across different studies?